molecular formula C7H14N6 B1581948 2,4-Diamino-6-butylamino-1,3,5-triazine CAS No. 5606-24-6

2,4-Diamino-6-butylamino-1,3,5-triazine

Cat. No. B1581948
Key on ui cas rn: 5606-24-6
M. Wt: 182.23 g/mol
InChI Key: CVKGSDYWCFQOKU-UHFFFAOYSA-N
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Patent
US06127538

Procedure details

A mixture of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 100 mL of water, and 29.2 g (0.4 mol) of butylamine was warmed with stirring and allowed to react finally at a reflux temperature for 6 hours. After cooling the reaction mixture, the product was filtered and washed sufficiently with a large amount of water and then washed with toluene. The filtrate was dried at 70° C. for 6 hours in vacuum to obtain 17.5 g (yield 96%) of the titled compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
to react finally at a reflux temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed sufficiently with a large amount of water
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was dried at 70° C. for 6 hours in vacuum
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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